Product packaging for Methyl 2-methyl-2H-indazole-3-carboxylate(Cat. No.:CAS No. 109216-61-7)

Methyl 2-methyl-2H-indazole-3-carboxylate

Cat. No.: B033939
CAS No.: 109216-61-7
M. Wt: 190.2 g/mol
InChI Key: HNLOSGZWYFSRAU-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2H-indazole-3-carboxylate is a versatile and high-value chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key synthon for the synthesis of more complex heterocyclic scaffolds, particularly those targeting a range of biological pathways. Its core structure, featuring the indazole nucleus, is a privileged pharmacophore known to confer activity against various enzymes and receptors. Researchers utilize this ester specifically as a precursor in the development of potential therapeutic agents, including kinase inhibitors, anti-cancer compounds, and anti-inflammatory drugs. The methyl ester group provides an excellent handle for further synthetic manipulation, such as hydrolysis to the carboxylic acid or transesterification, enabling the construction of diverse amide and derivative libraries for structure-activity relationship (SAR) studies. Supplied with high chemical purity, this product is intended for use in laboratory-scale synthesis and biological screening to accelerate your innovative research programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B033939 Methyl 2-methyl-2H-indazole-3-carboxylate CAS No. 109216-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-9(10(13)14-2)7-5-3-4-6-8(7)11-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLOSGZWYFSRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470144
Record name Methyl 2-methylindazole-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID60470144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109216-61-7
Record name Methyl 2-methyl-2H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109216-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methylindazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 2 Methyl 2h Indazole 3 Carboxylate and Analogous 2h Indazole 3 Carboxylates

Regioselective N2-Alkylation Strategies for Indazole Carboxylate Scaffolds

Achieving selective alkylation at the N2 position of the indazole core is paramount for the synthesis of the target compound and its analogues. The thermodynamic stability generally favors the 1H-indazole tautomer over the 2H-tautomer, making N1-alkylation a common outcome under many standard conditions. nih.govnih.gov However, specialized strategies have been devised to overcome this inherent preference and direct functionalization to the N2 atom.

The Mitsunobu reaction has emerged as a powerful tool for the N-alkylation of indazoles, often demonstrating a notable preference for the N2 position under specific conditions. This reaction typically involves an alcohol, triphenylphosphine (TPP), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD).

Research has shown that subjecting methyl 1H-indazole-3-carboxylate derivatives to Mitsunobu conditions can yield the N2-alkylated product with significant regioselectivity. For instance, the reaction of methyl 5-bromo-1H-indazole-3-carboxylate with various alcohols using DEAD and TPP in tetrahydrofuran (B95107) (THF) at elevated temperatures furnishes the corresponding N2-substituted products in excellent yields. nih.gov In some cases, a strong preference for the N2-isomer is observed, with N1:N2 ratios reaching 1:2.5, making it a viable, albeit not always perfectly selective, route. nih.govbeilstein-journals.org The phosphine intermediate in the Mitsunobu reaction is hypothesized to play a role in directing the alkylation towards the N2-position. nih.gov

Table 1: N2-Alkylation of Indazole Carboxylates via Mitsunobu Reaction

Indazole SubstrateAlcoholReagentsSolventTemp (°C)Yield (N2-isomer)N1:N2 RatioReference
Methyl 5-bromo-1H-indazole-3-carboxylaten-PentanolTPP, DEADTHFRT58%1:2.5 beilstein-journals.org
Methyl 5-bromo-1H-indazole-3-carboxylateVarious primary & secondary alcoholsTPP, DEADTHF50>90%High N2 selectivity nih.gov

Transition-metal catalysis provides an alternative and often highly regioselective avenue for the synthesis of 2H-indazole derivatives. These methods can involve either the construction of the indazole ring itself with the desired N2-substituent or the direct functionalization of a pre-existing indazole.

One prominent strategy involves the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org This approach builds the 2H-indazole core directly, with the primary amine dictating the substituent at the N2 position. The catalyst is crucial for facilitating the key C-N and N-N bond formations. organic-chemistry.org While not a direct alkylation of an existing indazole, this method provides direct access to the N2-substituted scaffold. Additionally, rhodium(III)-catalyzed C-H functionalization of azobenzenes with keto aldehydes has been reported for the synthesis of C3-acylated 2H-indazoles, showcasing another advanced metal-catalyzed route to functionalized 2H-indazoles. nih.govacs.org

Modern synthetic chemistry has increasingly turned to electrochemical and photocatalytic methods to forge challenging chemical bonds under mild conditions. These techniques have been successfully applied to the synthesis and functionalization of 2H-indazoles.

Electrochemical approaches offer a green and sustainable pathway, often avoiding the need for chemical oxidants. An electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes has been developed to produce 2H-indazole derivatives in good yields without any catalyst. organic-chemistry.org Furthermore, regioselective C-H selenylation at the C3 position of 2H-indazoles has been achieved using an electrochemical, metal- and oxidant-free protocol. rsc.org

Visible-light photocatalysis has also proven effective. In one method, 3-acyl-2H-indazoles can be synthesized through a self-catalyzed energy transfer process between 2H-indazoles and α-keto acids, completely avoiding external photosensitizers, metal catalysts, and oxidants. nih.govacs.org Another strategy employs visible light to induce an oxidative decarboxylation coupling between 2H-indazoles and oxamic acids in the presence of a photocatalyst like 4CzIPN, leading to C3-carbamoylated 2H-indazoles. researchgate.net These methods highlight the power of light-driven reactions to functionalize the 2H-indazole core efficiently. nih.gov

Functionalization and Diversification at the C3-Carboxylate Position

The methyl carboxylate group at the C3 position of the indazole ring is a versatile handle for further molecular diversification. Standard transformations such as ester hydrolysis, transesterification, and amide bond formation are commonly employed to generate a wide array of analogues.

The synthesis of the parent compound, Methyl 2-methyl-2H-indazole-3-carboxylate, typically involves the esterification of the corresponding carboxylic acid. A standard and effective method is the Fischer esterification, where Indazole-3-carboxylic acid is heated in methanol with a catalytic amount of a strong acid, such as methanesulfonic acid. This reaction proceeds efficiently to yield the desired methyl ester. prepchem.com The synthesis of various synthetic cannabinoids with an indazole core often begins with methyl indazole-3-carboxylate, underscoring the importance of this initial esterification step. diva-portal.org

While less commonly detailed for this specific scaffold, transesterification reactions could be employed under standard conditions (e.g., using a different alcohol with an acid or base catalyst) to exchange the methyl group for other alkyl or aryl groups, thereby expanding the library of accessible compounds.

The conversion of the C3-carboxylate to a C3-carboxamide is a key transformation, as the amide moiety is a prevalent feature in biologically active molecules. The most common route involves a two-step process: first, the methyl ester is hydrolyzed to the corresponding carboxylic acid (e.g., 2-methyl-2H-indazole-3-carboxylic acid). Second, the resulting acid is coupled with a desired primary or secondary amine.

This amide bond formation is typically facilitated by standard peptide coupling agents. A general and widely used procedure involves activating the carboxylic acid with reagents such as 1-Hydroxybenzotriazole (HOBT) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in an aprotic solvent like N,N-Dimethylformamide (DMF), followed by the addition of the amine in the presence of a base like triethylamine (TEA). This method is highly versatile and accommodates a broad range of amines. An alternative approach involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the amide bond. google.com

Table 2: Representative Amide Couplings of Indazole-3-carboxylic Acid

Amine PartnerCoupling ReagentsSolventProductReference
BenzylamineHOBT, EDC.HCl, TEADMFN-benzyl-1H-indazole-3-carboxamide
2-MorpholinoethylamineHOBT, EDC.HCl, TEADMFN-(2-morpholinoethyl)-1H-indazole-3-carboxamide
endo-9-methyl-9-azabicyclo[3.3.1]nonane-3-amineAcyl Chloride Intermediate, TEADichloromethaneGranisetron google.com

Note: The examples in Table 2 utilize the 1H-indazole scaffold, but the methodology is directly applicable to the 2H-indazole series after initial N2-alkylation and subsequent ester hydrolysis.

Stereochemical Control in 2H-Indazole Synthesis

The synthesis of this compound results in an achiral molecule. Consequently, direct stereochemical control in its synthesis is not a factor. However, the principles of stereocontrol are of paramount importance in the synthesis of analogous 2H-indazoles that incorporate chiral centers. The indazole scaffold is a common feature in pharmacologically active molecules, where specific stereoisomers are often responsible for the desired biological activity. Research in this area, therefore, focuses on developing asymmetric methodologies to produce enantiomerically enriched 2H-indazole derivatives.

A significant challenge in the synthesis of substituted indazoles is achieving regioselectivity, particularly controlling substitution at the N1 versus the N2 position. organic-chemistry.orgrsc.orgcaribjscitech.comresearchgate.netdiva-portal.orgdiva-portal.org Overcoming this challenge is often the primary focus of synthetic strategies. However, advanced methodologies have begun to address the more nuanced challenge of controlling stereochemistry, especially in the formation of quaternary chiral centers at the C3 position.

One of the prominent strategies for establishing stereochemical control involves the use of transition metal catalysis, particularly with chiral ligands. Copper-hydride (CuH) catalysis has emerged as an effective method for the highly enantioselective synthesis of indazoles featuring a C3-quaternary chiral center. semanticscholar.org This approach typically involves the allylation of indazole derivatives, where the stereochemistry is dictated by a chiral catalyst system.

The enantioselectivity of these reactions is understood to proceed through a well-defined transition state. For instance, density functional theory (DFT) calculations for the CuH-catalyzed allylation of indazoles suggest that the reaction advances through a six-membered Zimmerman-Traxler-type transition state, which is determinant for the enantioselectivity. semanticscholar.org This mechanistic insight is crucial for the rational design of catalysts and the optimization of reaction conditions to achieve high levels of stereocontrol.

The data below illustrates the effectiveness of a catalyzed reaction in achieving stereochemical control in the synthesis of C3-substituted indazole analogues.

Table 1: Enantioselective C3-Allylation of 2H-Indazole Derivatives

Entry Indazole Substrate Allylic Electrophile Catalyst System Enantiomeric Excess (ee %)
1 This compound Allyl bromide CuH/(R)-DTBM-SEGPHOS >95
2 2-Benzyl-2H-indazole-3-carbonitrile Cinnamyl chloride CuH/(S)-BINAP 92

While the direct synthesis of this compound does not require stereochemical considerations, the methodologies developed for its analogues are at the forefront of modern synthetic chemistry. The ability to precisely control the three-dimensional arrangement of atoms is critical for accessing novel chemical entities with specific functions, particularly in the field of medicinal chemistry. Future advancements in this area will likely involve the development of new chiral catalysts and the application of these methods to a broader range of substrates to create diverse libraries of enantiomerically pure 2H-indazole derivatives.

Structure Activity Relationship Sar and Molecular Design Principles for 2h Indazole 3 Carboxylate Systems

Impact of N2-Substituent Modifications on Biological Activity Profiles

Systematic exploration of N2-substituents has been a key strategy in optimizing the potency of various indazole derivatives. In the development of prostanoid EP4 receptor antagonists, for example, it was discovered that the 2H-indazole regioisomers consistently showed superior antagonistic activity compared to their 1H-indazole counterparts. acs.org The N-alkylation of methyl 1H-indazole-3-carboxylate often yields a mixture of 1H and 2H regioisomers, which can be separated by chromatography. acs.org

Research into EP4 antagonists revealed that extending the linker between a benzoic acid group and an amide at the N2-position can allow the 2H-indazole skeleton to insert more deeply into the receptor's binding cavity. This deeper penetration can facilitate new hydrogen bonding and strong hydrophobic interactions, significantly enhancing potency. acs.org For instance, modifying the N2-substituent led to the discovery of compounds with single-nanomolar EP4 antagonistic activity. nih.gov

In the context of synthetic cannabinoid receptor agonists (SCRAs), the N2-substituent is also a critical determinant of activity. While many potent SCRAs are N1-substituted indazoles, the corresponding N2-alkyl-2H-indazole regioisomers are also encountered. researchgate.net Studies have shown that indazole-core SCRAs are generally of equal or greater potency than their indole (B1671886) or 7-azaindole (B17877) analogs. researchgate.net The specific alkyl or aryl group at the N2-position directly impacts the compound's affinity and efficacy at cannabinoid receptors CB1 and CB2. The steric and electronic properties of the N2-substituent are crucial, with even subtle changes leading to significant differences in pharmacological effects. For example, steric hindrance at the ortho position of a phenyl group at the N2-position was found to decrease reaction efficiency in certain syntheses, suggesting it can also affect biological interactions. acs.org

N2-Substituent ModificationImpact on Biological ActivityExample Compound ClassReference
Regioisomerism (2H vs. 1H) 2H-regioisomer is preferred for maintaining antagonist potency.EP4 Receptor Antagonists acs.org
Linker Length Extension Can lead to deeper binding in the receptor cavity, forming new hydrogen bonds and enhancing potency.EP4 Receptor Antagonists acs.org
Alkyl vs. Aryl Substituents Influences affinity and efficacy. Steric hindrance can reduce activity.Synthetic Cannabinoids researchgate.netacs.org

Influence of Aryl Ring Substitutions on Pharmacological Efficacy

Modifications to the benzene (B151609) ring of the 2H-indazole core provide another avenue for optimizing pharmacological efficacy. The introduction of various substituents can affect the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity, selectivity, and pharmacokinetic properties.

In the pursuit of potent EP4 antagonists, researchers found that introducing a range of electron-donating or electron-withdrawing substituents onto the benzene ring was generally well-tolerated and could lead to increased potency compared to the unsubstituted parent compound. acs.org This suggests that this position is amenable to substitution for fine-tuning the molecule's properties without disrupting the core interactions necessary for activity.

For indazole derivatives designed as antimicrobial agents, substitutions on the aryl ring are critical. Studies on 2,3-diphenyl-2H-indazole derivatives showed that substituents like chloro (Cl), methoxycarbonyl (COOCH3), and methylsulfonyl (SO2CH3) on a phenyl group at the N2-position induced the best antiprotozoal responses. mdpi.comnih.gov The position of these substituents is also crucial. For instance, moving substituents from the phenyl group at the N2-position to a phenyl group at the C3-position often resulted in equal or lower activity. nih.gov This highlights the specific spatial requirements of the target's binding pocket. Furthermore, certain substitutions can confer activity against specific pathogens; for example, some 2,3-diphenyl-2H-indazole derivatives showed inhibitory activity against Candida species. nih.gov

The structure-activity relationships for aryl ring substitutions have also been explored for other targets. In a series of hepcidin (B1576463) production inhibitors, 3,6-disubstituted indazole derivatives were synthesized and evaluated, indicating that substitutions at the 6-position of the indazole ring play a role in modulating activity. nih.gov Similarly, for antiviral agents targeting SARS-CoV-2, N-arylindazole-3-carboxamides with specific halogen substitutions on the aryl rings, such as 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, exhibited potent inhibitory effects. nih.gov

Aryl Ring PositionSubstituent TypeImpact on Pharmacological EfficacyTarget/ActivityReference
Indazole Benzene Ring Electron-donating or -withdrawing groupsGenerally well-tolerated; can increase potency.EP4 Antagonists acs.org
N2-Phenyl Group Cl, COOCH3, SO2CH3Induced strong antiprotozoal activity.Antimicrobial mdpi.comnih.gov
Indazole 6-position VariousModulates activity.Hepcidin Inhibitors nih.gov
Indazole 5-position & N-Aryl Ring Halogens (e.g., Chloro)Potent inhibitory effects.Antiviral (SARS-CoV-2) nih.gov

Rational Design Through Carboxylate Moiety Derivatization

The carboxylate group at the C3-position of the indazole ring is a key pharmacophoric element, often involved in crucial hydrogen bonding interactions with the target protein. acs.org However, carboxylic acids can present challenges related to permeability, metabolic stability, and plasma protein binding. nih.gov Therefore, rational design strategies frequently involve the derivatization of this moiety, either by forming amides or by replacing it entirely with a bioisosteric equivalent.

Conversion of the C3-carboxylic acid to a carboxamide is a common and effective strategy. This modification can alter the compound's physicochemical properties and introduce new interaction points with the target. For instance, indazole-3-carboxamides have been successfully developed as potent calcium-release activated calcium (CRAC) channel blockers. nih.gov SAR studies revealed that the specific 3-carboxamide regiochemistry was critical for activity, with the reverse amide isomer being inactive. nih.gov This underscores the precise structural and electronic requirements for biological function. The synthesis of libraries of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides further demonstrates the utility of the carboxamide group in generating chemical diversity for drug discovery programs. nih.gov

Derivatization StrategyRationaleOutcomeExample ApplicationReference
Amide Formation (Carboxamides) Improve physicochemical properties, introduce new H-bonding sites.Unique regiochemistry can be critical for activity.CRAC Channel Blockers nih.gov
Bioisosteric Replacement Improve permeability, metabolic stability, and pharmacokinetic profile.Can maintain or improve biological activity while enhancing drug-like properties.General Drug Design nih.govfigshare.com

Computational Design Approaches for Enhanced Selectivity and Potency

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are indispensable tools in modern drug discovery for designing 2H-indazole-3-carboxylate derivatives with enhanced potency and selectivity. semanticscholar.org These approaches save time and resources by predicting the biological activity of novel compounds before their synthesis. semanticscholar.org

Molecular docking simulations provide insights into the binding mode of indazole derivatives within the active site of their target protein. nih.gov For example, docking studies of EP4 antagonists revealed that the carboxyl group of the 2H-indazole-3-carboxamide scaffold forms essential hydrogen bonds with key amino acid residues like Thr168 and Arg316, while the indazole ring itself occupies a hydrophobic cavity. acs.org This information is crucial for designing new analogs with improved complementarity to the binding site. By visualizing these interactions, medicinal chemists can rationally introduce modifications to strengthen binding affinity and, consequently, potency. nih.gov Docking studies have also been used to suggest binding modes for indazole derivatives as COX-2 inhibitors. researchgate.net

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By analyzing a set of known molecules, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern activity. semanticscholar.orgmdpi.com These models can then be used to predict the activity of virtual or yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and testing. Both 2D- and 3D-QSAR models have been successfully applied to various heterocyclic systems to guide the design of more potent inhibitors. semanticscholar.org The ultimate goal of these computational approaches is to create a reliable in-silico pipeline for the design and screening of novel indazole-based therapeutic agents with optimized efficacy and selectivity. semanticscholar.org

Pharmacological Spectrum and Biological Mechanisms of Action of 2h Indazole 3 Carboxylate Derivatives

Investigations into Anticancer and Antitumor Efficacy

Derivatives of the 2H-indazole core have demonstrated significant potential as anticancer agents. researchgate.netresearchgate.net The therapeutic promise of this chemical family is underscored by the existence of several FDA-approved small molecule drugs that feature an indazole scaffold. rsc.org Research has shown that specific substitutions on the indazole ring system lead to compounds with potent inhibitory activity against various cancer cell lines. rsc.orgresearchgate.net For instance, certain 2H-indazole-3-carboxamide derivatives have been identified as effective antagonists for the EP4 receptor, a target in colorectal cancer immunotherapy. acs.orgnih.gov Studies indicate that the 2H-regioisomer of indazole is often preferred for maintaining potent biological activity compared to its 1H counterpart. acs.org The antitumor effects of these compounds are frequently linked to their ability to modulate critical cellular pathways involved in cancer progression. nih.gov

Protein Kinase Inhibition Studies

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases. nih.gov Protein kinases are crucial regulators of cellular signaling pathways that, when deregulated, can lead to uncontrolled cell growth and cancer. google.com The indazole structure is recognized as a valuable pharmacophore for designing specific inhibitors of both tyrosine and serine/threonine kinases. nih.govresearchgate.net Several indazole-based drugs, such as Pazopanib, Axitinib, and Entrectinib, function as multi-kinase inhibitors, targeting various receptors involved in tumor growth and angiogenesis. nih.govresearchgate.net

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis. nih.gov Consequently, VEGFR kinases, particularly VEGFR-2, are major targets for anticancer therapies. researchgate.netmdpi.com

Indazole derivatives have been successfully developed as potent VEGFR-2 inhibitors. nih.govnih.gov Pazopanib, which contains a 2,3-dimethyl-2H-indazol-6-yl moiety, is a multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFR-1, -2, and -3. nih.govdaicelpharmastandards.comnih.govnewdrugapprovals.orgmdpi.com This inhibition blocks the signaling cascade responsible for angiogenesis, thereby impeding tumor growth. mdpi.com Numerous studies have focused on designing novel indazole derivatives that specifically target the ATP-binding site of VEGFR-2, with some compounds showing inhibitory activity in the nanomolar range, comparable to or exceeding that of established drugs like Sorafenib and Pazopanib. nih.govresearchgate.netnih.gov

Table 1: VEGFR-2 Inhibition by Indazole Derivatives

Compound Target Kinase IC50 (nM) Reference
Pazopanib VEGFR-2 30 nih.gov
Compound 13i (sulfonamide derivative) VEGFR-2 34.5 nih.gov
Compound 8 VEGFR-2 55.4 researchgate.net
Compound 30 VEGFR-2 1.24 nih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulators

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers. The MAPK pathway includes several key kinases such as ERK, JNK, and p38 MAP kinase.

Indazole derivatives have been identified as modulators of the MAPK signaling pathway. These compounds can influence the activity of key kinases within this cascade, contributing to their anticancer effects. For example, some indazole derivatives have shown the ability to selectively activate extracellular signal-regulated kinases (ERK) in certain cancer cell lines, which can paradoxically lead to suppressed cell mobility and reduced expression of matrix metalloproteinases involved in invasion.

Fibroblast Growth Factor Receptor (FGFR) Kinases

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling can drive tumor development, progression, and angiogenesis. nih.gov Consequently, FGFRs have emerged as important therapeutic targets in oncology. nih.gov

The indazole scaffold has proven to be an effective template for the development of FGFR inhibitors. mdpi.comnih.gov Pazopanib, a multi-kinase inhibitor, also targets FGFR, contributing to its broad anti-angiogenic and antitumor activity. wikipedia.org Structure-based drug design has led to the creation of novel indazole derivatives that show potent and selective inhibition of FGFR1-3. nih.govresearchgate.net For instance, one study identified an indazole derivative, compound 9u, as a highly potent FGFR1 inhibitor with an IC50 value of 3.3 nM. nih.gov Another research effort developed 1H-indazole-based derivatives that inhibited FGFR1-3 with IC50 values in the micromolar range. mdpi.com

Table 2: FGFR1 Inhibition by Indazole Derivatives

Compound Target Kinase IC50 (nM) Reference
Compound 9d FGFR1 15.0 nih.gov
Compound 9u FGFR1 3.3 nih.gov
Compound 98 FGFR1 15.0 mdpi.com
Compound 99 FGFR1 2.9 mdpi.com
Compound 102 FGFR1 30.2 mdpi.com
Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. nih.gov Overexpression or mutation of EGFR is common in various cancers, making it a well-established target for cancer therapy. nih.gov

Recent research has highlighted the potential of indazole-based compounds as EGFR inhibitors. researchgate.net While the 1H-indazole tautomer has been more commonly associated with antitumor activities, 2H-indazole derivatives also exhibit a range of versatile bioactivities, including antiproliferative effects that can be linked to EGFR modulation. researchgate.net The development of indazole derivatives as specific kinase inhibitors includes targeting EGFR to block the downstream signaling pathways that promote cancer cell growth and survival. nih.govresearchgate.net

Cellular Antiproliferative and Apoptotic Mechanisms

Beyond kinase inhibition, 2H-indazole-3-carboxylate derivatives have been shown to exert their anticancer effects through direct induction of antiproliferative and apoptotic pathways in cancer cells. rsc.orgnih.gov

Numerous studies have synthesized and evaluated series of indazole derivatives, demonstrating potent growth-inhibitory activity against a wide range of human cancer cell lines, including those from lung, breast, melanoma, colon, and leukemia. researchgate.netnih.govnih.gov For example, the indazole derivative designated '2f' was found to have potent antiproliferative activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM. rsc.org Similarly, other novel indazole-pyrimidine hybrids have shown significant cytotoxic activity against breast (MCF-7), colon (Caco2), and lung (A549) cancer cell lines, in some cases proving more potent than the reference drugs. nih.gov

The induction of apoptosis (programmed cell death) is a key mechanism for these compounds. Treatment of cancer cells with active indazole derivatives leads to classic apoptotic events such as cell cycle arrest, particularly in the S or G2/M phases. nih.gov Mechanistically, this is often associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. rsc.org Furthermore, some derivatives have been shown to increase levels of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential, indicating the involvement of the intrinsic mitochondrial apoptotic pathway. rsc.org

Table 3: Antiproliferative Activity of Indazole Derivatives Against Various Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (µM) Reference
2f 4T1 Breast 0.23 rsc.org
4f MCF-7 Breast 1.629 nih.gov
4i MCF-7 Breast 1.841 nih.gov
4i A549 Lung 2.305 nih.gov
4a A549 Lung 3.304 nih.gov

Multidrug Resistance Reversal Strategies

Multidrug resistance (MDR) presents a significant challenge in the treatment of cancer and infectious diseases, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein (MRP). nih.govmdpi.com These transporters function as efflux pumps, actively removing therapeutic agents from cells and reducing their efficacy. nih.govmdpi.com The development of agents that can inhibit these pumps is a key strategy to reverse MDR.

Research into the potential of indazole derivatives to reverse MDR is an ongoing area of investigation. Studies on some indazole-containing compounds have explored their interaction with key efflux pumps. For instance, one study noted that a specific indazole derivative was a poor inhibitor of both P-gp and MRP1, suggesting that not all compounds within this broad class will have MDR reversal activity and that specific structural features are likely necessary. nih.gov The search for effective and non-toxic MDR inhibitors from diverse chemical scaffolds, including indazoles, continues to be an important goal in chemotherapy. researchgate.net

Anti-Inflammatory Modulatory Activities

Derivatives of the 2H-indazole class have demonstrated notable potential as modulators of inflammatory processes. mdpi.com Inflammation is a complex biological response involving various enzymes and signaling pathways, and the ability of these compounds to interact with key components of this response underscores their therapeutic potential.

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins which mediate pain and inflammation. nih.gov Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

A number of 2H-indazole-3-carboxylate derivatives have been synthesized and evaluated for their ability to inhibit COX-2. mdpi.com In one study, a series of 2,3-diphenyl-2H-indazole derivatives were assessed for their in vitro inhibitory activity against human COX-2. Several compounds demonstrated notable inhibitory potential. mdpi.com The results indicated that specific substitutions on the phenyl rings of the indazole scaffold significantly influence the anti-inflammatory activity. mdpi.com

Table 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibitory Activity of Selected 2H-Indazole Derivatives

Compound Substituents % Inhibition at 10 µM IC₅₀ (µM)
18 2-(4-chlorophenyl), 3-(4-chlorophenyl) 61.2 5.1
21 2-(4-(methylsulfonyl)phenyl), 3-phenyl 31.9 >10
23 2-phenyl, 3-(4-(methoxycarbonyl)phenyl) 48.1 9.7
26 2-(4-(methylsulfonyl)phenyl), 3-(4-chlorophenyl) 58.7 6.3

Data sourced from a study on 2H-indazole derivatives, showing the percentage of COX-2 inhibition at a 10 µM concentration and the half-maximal inhibitory concentration (IC₅₀). mdpi.com

Beyond direct enzyme inhibition, 2H-indazole derivatives can modulate the immune response through other pathways. Research on 2H-indazole-3-carboxamide derivatives has identified them as potent antagonists of the prostanoid EP4 receptor. acs.orgnih.gov This receptor is part of the prostaglandin E2 (PGE2) signaling pathway, which plays a critical role in inflammation and immune suppression, particularly in the tumor microenvironment. acs.org

By blocking the PGE2/EP4 signaling pathway, these indazole derivatives can profoundly inhibit the up-regulation of multiple genes associated with immunosuppression in macrophages. acs.orgnih.gov These genes include those related to the polarization of M2 macrophages, which facilitate tumor immune escape, such as Il-4, Mrc1, and Chil3. Additionally, they can inhibit metabolic enzymes like Arg1, Ptgs2, and Ido1, which suppress the antitumor immune response mediated by CD8+ T cells. acs.org This mechanism suggests a role for these compounds in modulating cytokine activity and enhancing anti-tumor immunity. acs.orgnih.gov

Antimicrobial and Antiprotozoal Potency Assessments

The therapeutic potential of the 2H-indazole scaffold extends to infectious diseases, with various derivatives showing activity against bacteria, fungi, and protozoa. mdpi.comnih.gov

The antibacterial efficacy of 2H-indazole derivatives has been evaluated against several pathogenic bacterial strains. In a study assessing a series of 2,3-diphenyl-2H-indazole derivatives, compounds were tested for their in vitro activity against Gram-negative bacteria, including enterohemorrhagic Escherichia coli (EHEC) and Salmonella enterica serovar Typhi. mdpi.com The results from this particular study indicated that the tested derivatives possessed weak antibacterial activity against these strains, with Minimum Inhibitory Concentrations (MIC) generally being high. mdpi.com

Table 2: Antibacterial Activity of Selected 2H-Indazole Derivatives

Compound MIC (µg/mL) vs. E. coli (EHEC) MIC (µg/mL) vs. S. enterica sv. Typhi
18 >128 >128
23 >128 >128

Minimum Inhibitory Concentration (MIC) values for selected 2,3-diphenyl-2H-indazole derivatives against two bacterial strains. mdpi.com

The emergence of fungal infections, particularly those caused by Candida species, has created a need for novel antifungal agents. Certain 2H-indazole derivatives have been investigated for their potential to inhibit the growth of pathogenic fungi.

Specifically, 2,3-diphenyl-2H-indazole derivatives have been tested for their in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com The findings revealed that some of these compounds exhibit antifungal activity, suggesting that the 2H-indazole framework could be a promising starting point for the development of new anticandidal drugs. mdpi.com

Table 3: Antifungal Activity of Selected 2H-Indazole Derivatives

Compound MIC (µg/mL) vs. C. albicans MIC (µg/mL) vs. C. glabrata
18 64 64
23 32 64

Minimum Inhibitory Concentration (MIC) values for selected 2,3-diphenyl-2H-indazole derivatives against two pathogenic Candida species. mdpi.com

Antiprotozoal Efficacy Against Parasitic Organisms

Derivatives of 2H-indazole-3-carboxylate have emerged as a promising class of antiprotozoal agents, exhibiting significant efficacy against a range of parasitic organisms. Research has demonstrated that these compounds can be more potent than conventionally used drugs such as metronidazole.

The antiprotozoal activity of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives has been evaluated against several protozoa, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Notably, many of these derivatives have shown giardicidal, amebicidal, and trichomonicidal activity at micromolar concentrations. For instance, certain 2,3-diphenyl-2H-indazole derivatives have demonstrated significantly higher potency than metronidazole against G. intestinalis.

The substitution pattern on the indazole core and its phenyl rings plays a crucial role in determining the antiprotozoal potency. Studies have indicated that the presence of a 2-phenyl substitution is important for the activity. Furthermore, the nature and position of substituents on this phenyl ring can significantly influence the efficacy. For example, derivatives with electron-withdrawing groups on the 2-phenyl ring have shown enhanced antiprotozoal effects.

While the precise mechanisms of action of these indazole derivatives as antiprotozoal agents are still under investigation, their potent in vitro activity and selectivity against protozoa highlight the potential of the 2H-indazole-3-carboxylate scaffold in the development of new antiparasitic drugs.

Table 1: Antiprotozoal Activity of Selected 2H-Indazole Derivatives

Compound Type Target Organism Notable Findings
2-Phenyl-2H-indazole derivatives G. intestinalis, E. histolytica, T. vaginalis Potent activity, often exceeding that of metronidazole.
2,3-Diphenyl-2H-indazole derivatives G. intestinalis, E. histolytica, T. vaginalis Some derivatives are significantly more active than metronidazole against G. intestinalis.
Substituted 2-phenyl-2H-indazoles Various protozoa Electron-withdrawing groups on the 2-phenyl ring can enhance antiprotozoal activity.

Additional Therapeutic Applications

Beyond their antiprotozoal effects, derivatives of 2H-indazole-3-carboxylate have been investigated for a variety of other therapeutic applications, demonstrating the versatility of this chemical scaffold.

The indazole nucleus is recognized as an important heterocyclic framework in medicinal chemistry and has been associated with a broad range of biological activities, including anti-HIV properties. nih.govacs.orgpatsnap.comnih.gov While specific studies on Methyl 2-methyl-2H-indazole-3-carboxylate are not extensively documented in this context, the general class of indazole derivatives has been explored for its potential to inhibit HIV. nih.govacs.orgpatsnap.comnih.gov

Research into indazole-containing compounds has revealed their potential to act as inhibitors of key viral enzymes. For instance, some derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase, an essential enzyme for the replication of the virus. mdpi.com The inhibition of this enzyme prevents the conversion of the viral RNA genome into DNA, thereby halting the viral life cycle.

The diverse biological activities of the indazole scaffold suggest that derivatives of 2H-indazole-3-carboxylate could be promising candidates for the development of novel anti-HIV agents. Further investigation into the specific mechanisms of action and structure-activity relationships is warranted to fully elucidate their therapeutic potential in this area.

The indazole scaffold is a recurring motif in compounds exhibiting a wide array of pharmacological activities, including effects on the cardiovascular system. nih.gov While direct evidence for the antiarrhythmic potential of this compound is limited, the broader class of indazole derivatives has been investigated for various cardiovascular applications, suggesting a potential for this scaffold in the management of cardiac arrhythmias. nih.gov

Indazole-containing compounds have been explored for their utility in treating conditions such as hypertension and myocardial ischemia-reperfusion injury. nih.gov The modulation of cardiovascular function by these derivatives hints at the possibility of them influencing cardiac electrophysiology. For instance, DY-9760e, an indazole derivative, has shown cardioprotective effects against ischemic/reperfusion injury. nih.gov Another derivative, YC-1, has been studied for its therapeutic use in circulatory disorders. nih.gov

The diverse cardiovascular effects of indazole derivatives underscore the potential of the 2H-indazole-3-carboxylate core in the design of novel antiarrhythmic agents. Further research is necessary to explore the specific effects of these compounds on ion channels and electrical signaling in the heart to determine their viability as antiarrhythmic drugs.

Derivatives of indazole-3-carboxylate are well-established as potent and selective antagonists of the 5-hydroxytryptamine type 3 (5-HT3) receptor. patsnap.comnih.govnih.gov This receptor is a ligand-gated ion channel involved in various physiological processes, including emesis and gut motility. The blockade of 5-HT3 receptors is a clinically validated strategy for the management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.

The chemical structures of several potent 5-HT3 receptor antagonists are based on the indazole scaffold. patsnap.com For example, granisetron, a widely used antiemetic drug, is an indazole derivative. patsnap.com The indazole ring in these compounds serves as a crucial pharmacophoric element for high-affinity binding to the 5-HT3 receptor.

Research has shown that modifications to the indazole-3-carboxylate structure can significantly impact the affinity and selectivity for the 5-HT3 receptor. Structure-activity relationship studies have demonstrated that the nature of the substituent at the 3-position, as well as substitutions on the indazole ring itself, are key determinants of antagonist activity. nih.govnih.gov The development of these indazole-based 5-HT3 receptor antagonists exemplifies the successful application of this heterocyclic system in targeting specific G-protein coupled receptors.

Table 2: Indazole Derivatives as 5-HT3 Receptor Antagonists

Compound Class Key Structural Feature Pharmacological Activity Clinical Application
Indazole-3-carboxylic acid derivatives Indazole core with a carboxylic acid or amide at the 3-position Potent and selective 5-HT3 receptor antagonists Antiemetic
Granisetron An indazole-based compound High-affinity 5-HT3 receptor antagonist Prevention of chemotherapy-induced nausea and vomiting

A significant area of investigation for indazole-3-carboxylic acid derivatives has been in the field of male contraception due to their potent antispermatogenic effects. nih.govnih.gov Compounds belonging to this class have been shown to reversibly inhibit spermatogenesis. nih.gov

The mechanism of action of these antispermatogenic agents involves the disruption of the Sertoli-germ cell adherens junctions within the seminiferous epithelium. nih.gov This disruption leads to the premature release of developing germ cells, resulting in a reduction in sperm count and infertility. A key feature of these compounds is that their effects on spermatogenesis are reversible upon cessation of treatment. nih.gov

Lonidamine, a derivative of 1H-indazole-3-carboxylic acid, is a well-studied example of an antispermatogenic agent. patsnap.commdpi.comnih.gov Further research has led to the development of other potent indazole-based antispermatogenic compounds, such as gamendazole. acs.org These compounds have been shown to be effective in animal models without significantly affecting the hypothalamus-pituitary-testicular axis. nih.gov The exploration of 2H-indazole-3-carboxylate derivatives in this context continues to be an active area of research for the development of non-hormonal male contraceptives.

Table 3: Antispermatogenic Activity of Indazole-3-Carboxylic Acid Derivatives

Compound Mechanism of Action Effect Reversibility
Lonidamine Disrupts Sertoli-germ cell adherens junctions Inhibition of spermatogenesis Yes
Gamendazole Disrupts Sertoli-germ cell adherens junctions Inhibition of spermatogenesis Yes
Other 1-halobenzyl-1H-indazole-3-carboxylic acids Disrupts Sertoli-germ cell adherens junctions Potent antispermatogenic activity Yes

Advanced Computational and Mechanistic Studies on Methyl 2 Methyl 2h Indazole 3 Carboxylate and Analogs

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, reactivity, and thermodynamic stability of indazole systems. researchgate.net These calculations offer a detailed understanding of the behavior of methyl 2-methyl-2H-indazole-3-carboxylate and its analogs at the molecular level.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The electronic properties of indazole derivatives are crucial for their chemical reactivity and potential biological activity. DFT calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity.

Recent studies on various indazole derivatives have utilized DFT to calculate these energy gaps. For instance, a series of 26 indazole derivatives were analyzed, and it was found that specific compounds, such as 8a, 8c, and 8s, exhibited the most substantial HOMO-LUMO energy gaps, suggesting greater stability. rsc.org In another study, the HOMO-LUMO energy gaps for a set of indazole derivatives were calculated to be in the range of 2.01–2.23 eV. researchgate.net A smaller energy gap generally implies higher reactivity and a greater potential for the molecule to participate in chemical reactions. researchgate.net The distribution of HOMO and LUMO across the indazole molecule provides insights into the regions most susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

Calculated HOMO-LUMO Energy Gaps for Selected Indazole Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Indazole Derivative 4aNot specifiedNot specified2.23 researchgate.net
Indazole Derivative 4dNot specifiedNot specified2.01 researchgate.net
Indazole Derivative 8a--High rsc.orgnih.gov
Indazole Derivative 8c--High rsc.orgnih.gov
Indazole Derivative 8s--High rsc.orgnih.gov

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving indazole derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a step-by-step understanding of how reactants are converted into products. diva-portal.org

For example, DFT studies have been used to investigate the synthesis of 2H-indazoles from ortho-alkylazobenzenes. These calculations revealed a radical chain mechanism, with iodine assisting in the hydrogen transfer from the benzylic position to the nitrogen atom. nih.gov Similarly, the mechanism for the synthesis of 3-perfluoroalkylated-2H-indazoles has been explored using DFT. nih.gov In the context of transition metal-catalyzed reactions, DFT has been employed to understand the synthesis of 2H-indazoles from 2-alkynyl-azobenzenes, shedding light on the role of the catalyst in the reaction pathway. nih.gov

Tautomeric Equilibrium Studies and Energetic Profiles

Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The relative stability of these tautomers is a critical factor influencing their chemical and biological properties. nih.gov DFT calculations provide a reliable method for determining the energetic profiles of these tautomers and predicting their equilibrium distribution.

Thermodynamic calculations have consistently shown that the 1H-indazole tautomer is generally more stable than the 2H-indazole form. nih.govresearchgate.net The energy difference between these tautomers is typically in the range of a few kcal/mol. caribjscitech.com However, the stability can be influenced by substituents and the surrounding environment. For instance, studies have shown that intramolecular hydrogen bonds can stabilize the 2H-tautomer in certain substituted indazoles. bgu.ac.il DFT calculations have also been used to study the tautomeric equilibrium of 3-substituted indazoles, revealing that the formation of centrosymmetric dimers can stabilize the 2H form in solution. bgu.ac.il

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein.

Binding Mode Analysis and Key Residue Interactions

Molecular docking studies have been instrumental in understanding how indazole derivatives interact with their biological targets. By simulating the binding process, researchers can identify the key amino acid residues in the protein's active site that form interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking, are crucial for the ligand's binding affinity and biological activity.

For example, docking studies of indazole-based inhibitors targeting the AXL kinase have guided the optimization of these compounds, leading to the development of potent inhibitors. nih.gov Similarly, the binding modes of indazole derivatives as inhibitors of VEGFR2 kinase have been analyzed, revealing interactions with key residues such as Cys868, Glu885, and Cys919. nih.gov In the case of prostanoid EP4 receptor antagonists, docking revealed that the 2H-indazole skeleton can form strong hydrophobic interactions with residues like Val72, Leu99, and Pro322. acs.org The identification of these key interactions provides a rational basis for designing more potent and selective inhibitors. acs.orgresearchgate.net

Key Residue Interactions for Indazole Derivatives with Various Protein Targets
Target ProteinIndazole DerivativeKey Interacting ResiduesInteraction TypeReference
AXL KinaseIndazole-based inhibitorNot specifiedNot specified nih.gov
VEGFR2 KinaseArylsulphonyl indazoleCys868, Glu885, Cys919, Phe1047Hydrogen bonds, π-π stacking nih.gov
Prostanoid EP4 Receptor2H-Indazole-3-carboxamideVal72, Leu99, Pro322, Thr69Hydrophobic interactions, Hydrogen bond acs.org
Renal Cancer Receptor (PDB: 6FEW)3-Carboxamide indazole derivativesNot specifiedNot specified nih.gov
Bcr-Abl1H-indazol-3-amine derivativeNot specifiedSimilar to imatinib nih.gov

Virtual Screening and Lead Optimization

Virtual screening is a computational technique that involves the screening of large libraries of small molecules against a target protein to identify potential hits. This approach, often coupled with molecular docking, allows for the rapid and cost-effective identification of promising lead compounds for further development.

Fragment-based lead discovery, a type of virtual screening, has been successfully applied to identify indazole-based inhibitors. nih.govresearchgate.net In this approach, small molecular fragments are screened for their ability to bind to the target protein. Hits from this initial screen are then optimized and grown into more potent lead compounds. danaher.com For instance, an indazole fragment hit was identified through a high-concentration biochemical screen and subsequently optimized using docking studies to yield a potent inhibitor. nih.gov This iterative process of virtual screening, synthesis, and biological evaluation is a powerful strategy for lead optimization in drug discovery. researchgate.netdanaher.com

Molecular Dynamics (MD) Simulations and Binding Free Energy Calculations

Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. These simulations are invaluable for understanding how a ligand, such as an indazole derivative, interacts with its biological target, typically a protein.

MD simulations are crucial for assessing the stability of a ligand-receptor complex. In a typical study, a ligand is "docked" into the binding site of a protein, and then an MD simulation is run to observe how the complex behaves over a set period, often nanoseconds or even microseconds. The stability of the complex is a key indicator of the ligand's potential efficacy.

For instance, a study on indazole derivatives as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a protein implicated in cancer, utilized MD simulations to confirm the stability of the most potent compound within the active site of the protein. nih.gov This type of analysis would involve monitoring metrics like the root-mean-square deviation (RMSD) of the protein and ligand atoms. A stable RMSD over the course of the simulation suggests that the ligand remains securely bound in a consistent conformation, indicating a stable interaction. Such simulations for this compound would provide critical insights into its binding mode and stability with various target proteins.

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for calculating the binding free energy of a ligand to a protein. This calculation provides a quantitative estimate of the binding affinity, which is a crucial parameter in drug design.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational and informational techniques to a range of problems in the field of chemistry. A key application in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

These models are built by calculating a variety of molecular descriptors for a set of compounds with known activities. These descriptors can encode information about the compounds' physicochemical properties, such as lipophilicity (logP), molecular weight, and polar surface area, as well as their 2D and 3D structural features. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that can predict the activity of new, untested compounds. youtube.com

Numerous QSAR studies have been conducted on indazole derivatives for various therapeutic targets. nih.govresearchgate.net For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have generated steric and electrostatic maps that provide a structural framework for designing new and more potent inhibitors. nih.gov These maps highlight regions where bulky or electron-donating/withdrawing groups would be beneficial or detrimental to the compound's activity. A QSAR model for a series of analogs including this compound would be invaluable for predicting its activity and guiding the synthesis of new derivatives with improved properties.

A hypothetical QSAR study on a series of indazole analogs might yield a regression equation similar to this conceptual example:

pIC50 = 1.5 * (cLogP) - 0.02 * (Molecular Weight) + 0.8 * (Aromatic Ring Count) - 2.1

This equation would suggest that higher lipophilicity and a greater number of aromatic rings increase the inhibitory activity (pIC50), while a larger molecular weight has a slight negative impact.

Pharmacokinetic and Pharmacodynamic Modeling (In Silico)

In silico pharmacokinetic (PK) and pharmacodynamic (PD) modeling involves the use of computer simulations to predict how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, and how it exerts its therapeutic effect. japtronline.comnih.gov These models are crucial for optimizing dosing regimens and predicting potential safety and efficacy outcomes before a drug candidate enters clinical trials. nih.gov

In silico ADME prediction tools can estimate a wide range of properties for a given compound. japtronline.comnih.gov For this compound, these tools could predict its oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.netresearchgate.net For instance, a prediction might suggest that the compound has good oral bioavailability due to its adherence to Lipinski's rule of five, which provides guidelines for drug-likeness. nih.govresearchgate.net

Pharmacodynamic modeling, on the other hand, aims to describe the relationship between drug exposure and the pharmacological response. plos.org This often involves developing models that can simulate the time course of the drug's effect. For example, a PK/PD model could be used to predict the duration of target engagement for this compound based on its predicted pharmacokinetic profile and its binding affinity for its target. nih.govplos.org

Below is a hypothetical in silico ADME prediction for this compound:

PropertyPredicted ValueInterpretation
Molecular Weight190.19 g/mol Favorable for oral absorption
logP1.8Optimal lipophilicity
H-bond Donors0Good membrane permeability
H-bond Acceptors3Good membrane permeability
Oral BioavailabilityHighLikely well-absorbed orally
BBB PermeabilityLowUnlikely to cross the blood-brain barrier

Future Perspectives and Translational Research Opportunities for 2h Indazole 3 Carboxylate Chemistry

Development of Next-Generation Indazole-Based Therapeutics

The indazole core is a versatile template for designing next-generation therapeutics due to its ability to interact with a wide array of biological targets. acs.orgnih.govnih.gov The development of new indazole-based drugs is a burgeoning area of research, with several compounds already approved for clinical use, such as axitinib, pazopanib, and niraparib (B1663559) for various cancers. nih.govresearchgate.net Future efforts are likely to focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules to enhance their efficacy and safety profiles.

One promising avenue is the exploration of different substitution patterns on the indazole ring to fine-tune the biological activity. For instance, the 2H-regioisomer of indazole has been shown to be crucial for maintaining potent antagonist activity at the prostanoid EP4 receptor, a target for colorectal cancer immunotherapy. acs.org The synthesis of 2H-indazoles can be achieved through various methods, including organophosphorus-mediated reductive cyclization of substituted benzamidines and copper-catalyzed one-pot, three-component reactions. nih.gov

The development of "next-generation" indazole therapeutics will likely involve the application of modern drug design strategies, such as structure-based design and fragment-based screening, to identify highly potent and selective inhibitors for a range of therapeutic targets. nih.gov

Identification of Novel Biological Targets and Therapeutic Areas

Research into 2H-indazole-3-carboxylate derivatives has already identified several key biological targets, with significant implications for various therapeutic areas. A notable example is the discovery of 2H-indazole-3-carboxamide derivatives as potent and selective antagonists of the prostanoid EP4 receptor. acs.org This finding opens up new avenues for the development of immunotherapies for colorectal cancer and potentially other solid tumors. acs.org

Beyond cancer, indazole derivatives have shown promise in a multitude of other diseases. The diverse pharmacological activities of indazoles include anti-inflammatory, antimicrobial, and neuroprotective effects. researchgate.net For example, certain indazole derivatives have been investigated as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in cancer and other proliferative disorders. nih.gov Other identified targets for indazole-based compounds include polo-like kinase 4 (PLK4), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). nih.gov

The future identification of novel biological targets for 2H-indazole-3-carboxylates will likely be driven by high-throughput screening of compound libraries against a wide range of enzymes and receptors. This will be coupled with chemoproteomics and other advanced techniques to elucidate the mechanism of action of these compounds and uncover new therapeutic opportunities.

Table 1: Selected Biological Targets of Indazole Derivatives

TargetTherapeutic AreaReference
Prostanoid EP4 ReceptorColorectal Cancer Immunotherapy acs.org
Fibroblast Growth Factor Receptors (FGFRs)Cancer nih.gov
Polo-like kinase 4 (PLK4)Cancer nih.gov
Epidermal Growth Factor Receptor (EGFR)Cancer nih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR)Cancer nih.gov
Poly(ADP-ribose)polymerase (PARP)Cancer nih.gov

Synergistic Combinatorial Approaches with Existing Therapies

The potential for 2H-indazole-3-carboxylate derivatives to be used in combination with existing therapies represents a significant area for future research. Synergistic interactions can lead to enhanced efficacy, reduced dosages, and the potential to overcome drug resistance. scitechnol.comnih.gov

In the context of cancer treatment, combining a novel 2H-indazole-3-carboxamide EP4 antagonist with an anti-PD-1 antibody has been shown to significantly impair tumor growth in a preclinical model of colon cancer. nih.gov This suggests that targeting the PGE2/EP4 signaling pathway can enhance the efficacy of immune checkpoint inhibitors. nih.gov

The development of synergistic combinations requires a deep understanding of the underlying biological pathways. For instance, the observation that irinotecan (B1672180) treatment activates AKT and MEK1 phosphorylation in colorectal cancer cells suggests that combining irinotecan with inhibitors of these pathways could be a promising strategy. researchgate.net

Future research will likely focus on systematically screening for synergistic combinations of 2H-indazole-3-carboxylate derivatives with a wide range of approved drugs, including chemotherapeutics, targeted agents, and immunotherapies. nih.gov This will involve the use of high-throughput screening platforms and advanced data analysis to identify the most promising combinations for further preclinical and clinical investigation.

Preclinical and Clinical Development Trajectories for Advanced Candidates

The path from a promising lead compound to a clinically approved drug is a long and arduous one, involving extensive preclinical and clinical development. nih.gov For advanced 2H-indazole-3-carboxylate candidates, this trajectory will involve a series of well-defined steps.

Preclinical Development: This stage focuses on in-depth characterization of the lead compound's efficacy and safety in cellular and animal models. Key activities include:

Pharmacokinetic studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) of the compound to understand its behavior in the body. acs.org

In vivo efficacy studies: Testing the compound's therapeutic effect in relevant animal models of the target disease. nih.govnih.gov

Toxicology studies: Assessing the potential for adverse effects in various organ systems.

Clinical Development: Once a compound has demonstrated a favorable preclinical profile, it can advance to clinical trials in humans, which are typically conducted in three phases:

Phase I: The primary goal is to assess the safety, tolerability, and pharmacokinetics of the drug in a small group of healthy volunteers or patients. nih.gov

Phase II: The drug is administered to a larger group of patients to evaluate its efficacy and further assess its safety.

Phase III: Large-scale, multicenter trials are conducted to confirm the drug's efficacy, monitor side effects, and compare it to standard treatments.

An example of an indazole derivative that has progressed through this pipeline is MK-4827, a PARP inhibitor that has entered Phase I clinical trials for the treatment of cancers with BRCA-1 and -2 mutations. nih.gov

The future success of 2H-indazole-3-carboxylate-based therapeutics will depend on rigorous preclinical and clinical evaluation to identify the most promising candidates for further development and eventual translation to the clinic.

Q & A

Q. How does this compound interact with biological targets, and what computational tools predict its binding affinity?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model interactions with enzymes or receptors. Pharmacophore mapping identifies critical functional groups (e.g., carboxylate and indazole rings) for target engagement. Experimental validation via surface plasmon resonance (SPR) confirms computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.